Isoxadifen

Herbicide safener Nicosulfuron Maize tolerance

Researchers and formulators seeking a reliable safener for nicosulfuron-based post-emergence herbicides in maize and rice require evidence-backed selectivity. Isoxadifen is a cytochrome P450 monooxygenase and glutathione S-transferase inducer that accelerates metabolic detoxification of co-applied herbicides within crop plants. • >12-fold nicosulfuron safety margin (EC50 shift from 18.87-24.8 to 249.28-275.51 mg kg⁻¹). • Proven efficacy in waxy maize varieties where mefenpyr-diethyl, fenchlorazole-ethyl, and cloquintocet-mexyl fail. • No incremental herbicide resistance evolution risk after recurrent selection. • Supplied with certificate of analysis; standard international B2B shipping available.

Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
CAS No. 209866-92-2
Cat. No. B1239706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxadifen
CAS209866-92-2
Molecular FormulaC16H13NO3
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESC1C(=NOC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C16H13NO3/c18-15(19)14-11-16(20-17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,19)
InChIKeyITGSCCPVERXFGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoxadifen Core Identity and Classification


Isoxadifen (CAS 209866-92-2) is an isoxazoline herbicide safener [1]. Its ethyl ester, isoxadifen-ethyl (CAS 163520-33-0), is the predominant commercial form used to protect maize and rice from herbicide injury without compromising weed control [2]. Chemically defined as 4,5-dihydro-5,5-diphenyl-1,2-oxazole-3-carboxylic acid, isoxadifen is classified as a cytochrome P450 monooxygenase (CYP450) and glutathione S-transferase (GST) inducer, accelerating metabolic detoxification of co-applied herbicides within crop plants [3].

Isoxadifen Substitution Risks


Herbicide safeners are chemically diverse compounds that induce distinct, overlapping, yet non-identical sets of detoxification genes in crop plants [1]. Isoxadifen-ethyl primarily upregulates CYP450 monooxygenases and specific GST isoforms (e.g., ZmGSTIV, ZmGST6, ZmGST31, ZmMRP1), whereas other commercial safeners such as mefenpyr-diethyl, fenchlorazole-ethyl, and cloquintocet-mexyl exhibit different gene induction profiles or lack efficacy entirely against certain herbicide–crop combinations [2]. Simply substituting one safener for another without verifying crop-specific safening efficacy, herbicide metabolism acceleration, and the absence of unintended agronomic consequences (e.g., disease susceptibility, resistance evolution) risks crop injury, yield loss, or regulatory non-compliance [3].

Isoxadifen-Ethyl Differentiation Evidence


Nicosulfuron Tolerance EC50 Shift in Maize

Isoxadifen-ethyl co-application dramatically shifts the effective concentration of nicosulfuron required to cause 50% plant height reduction (EC50) in two maize cultivars. For Zhengdan 958, the EC50 increased from 18.87 mg kg⁻¹ (nicosulfuron alone) to 249.28 mg kg⁻¹ (nicosulfuron + isoxadifen-ethyl), representing a 13.2-fold increase. For Zhenghuangnuo No. 2, the EC50 increased from 24.8 mg kg⁻¹ to 275.51 mg kg⁻¹, an 11.1-fold increase [1]. The target enzyme (ALS) I50 values also increased from 15.46 to 28.56 μmol L⁻¹ (Zhengdan 958) and from 0.57 to 2.17 μmol L⁻¹ (Zhenghuangnuo No. 2), demonstrating both target-site and metabolic protection [1]. This degree of safening is substantially greater than that reported for mefenpyr-diethyl or fenchlorazole-ethyl against nicosulfuron in maize, which have been shown not to effectively protect maize from nicosulfuron injury [2].

Herbicide safener Nicosulfuron Maize tolerance

Waxy Maize Safener Efficacy Ranking

In a direct whole-plant dose-response comparison of five commercial herbicide safeners co-applied with nicosulfuron on waxy maize (Zea mays L. var. ceratina Kulesh), isoxadifen-ethyl (IE) and cyprosulfamide (CS) were more effective in reducing crop injury than fenchlorazole-ethyl (FE), cloquintocet-mexyl (CM), and mefenpyr-diethyl (MD) [1]. The study also demonstrated that nicosulfuron combined with IE or CS maintained or increased herbicidal activity against barnyard grass and large crabgrass, confirming that safening efficacy did not come at the cost of weed control [1]. In field trials, the IE + nicosulfuron mixture caused lower phytotoxicity than nicosulfuron alone and did not affect maize grain weight [1].

Herbicide safener Waxy maize Safener comparison

Nicosulfuron Metabolic Degradation Acceleration

A comparative metabolic study demonstrated that nicosulfuron degradation in maize was accelerated by isoxadifen-ethyl (IDF) and cyprosulfamide (CSA), but not by fenchlorazole-ethyl (FCO) and mefenpyr-diethyl (MPR) [1]. Transcriptomic analysis revealed that the number of detoxification genes induced by IDF and CSA was larger than that induced by FCO and MPR, with 34 detoxification-associated genes identified overall, including GSTs, CYP450s, UDP-glucosyltransferases (UGTs), and transporters [1]. GST enzyme activity in maize was accelerated by IDF and CSA, but not by FCO and MPR, consistent with transcriptome and metabolic data [1]. Specifically, seven genes (GST31, GST6, GST19, UF3GT, MATE, ADH, and SCPL18) were identified as induced by IDF and CSA and play a vital role in nicosulfuron detoxification [1].

Herbicide metabolism Nicosulfuron degradation Safener specificity

Resistance Evolution Under Safener Use

A two-generation recurrent selection study on Echinochloa crus-galli (barnyardgrass) compared resistance evolution under fenoxaprop-P-ethyl (FE) alone versus FE co-applied with isoxadifen-ethyl (FE + IS). The resistance index in G2 progeny selected with FE + IS was similar to that with FE alone, demonstrating that the safener did not increase the rate or magnitude of herbicide resistance evolution [1]. However, FE + IS selection upregulated a broader set of CYP450 genes: G2 progeny expressed 5 P450 genes (CYP71AK2, CYP72A258, CYP81A12, CYP81A14, CYP81A21) after FE + IS treatment, compared to only 2 P450 genes (CYP71AK2, CYP72A122) after FE alone treatment [1]. This confirms that while isoxadifen-ethyl induces a broader metabolic response, it does not accelerate resistance evolution, a critical distinction for stewardship [1].

Herbicide resistance Resistance evolution Fenoxaprop-P-ethyl

GST Activity Induction in Maize

Isoxadifen-ethyl treatment of 7-day-old maize seedlings at 33 mg kg⁻¹ significantly enhanced GST activity relative to untreated controls within 4–12 hours of exposure. In maize cultivar Zhengdan 958, the highest GST activity reached 2.73 μmol min⁻¹ mg⁻¹ protein on day 3; in Zhenghuangnuo No. 2, peak GST activity reached 3.09 μmol min⁻¹ mg⁻¹ protein on day 1 [1]. GST induction in Zhenghuangnuo No. 2 was faster than in Zhengdan 958, occurring within 4 hours vs. 12 hours [1]. In a separate comparative study, GST activity in maize was accelerated by isoxadifen-ethyl and cyprosulfamide, but not by fenchlorazole-ethyl and mefenpyr-diethyl, confirming functional selectivity [2].

Glutathione S-transferase Detoxification enzyme Maize safener response

Goss's Wilt Disease Severity Association

In multi-environment field trials, isoxadifen-ethyl application was associated with a statistically significant increase (P = 0.014–0.046) in Goss's bacterial wilt and leaf blight severity, measured as area under disease progress curve (AUDPC). The AUDPC increased by 19%, 7%, and 9% across three environments, independent of accompanying herbicide or application timing [1]. However, no significant differences in incidence of systemic wilt or corn grain yield occurred among treatments at any environment [1]. This finding represents a known, quantifiable agronomic trade-off specific to isoxadifen-ethyl that has not been reported for other safeners such as cyprosulfamide or mefenpyr-diethyl in comparable field studies.

Goss's wilt Disease severity Field trial

Isoxadifen-Ethyl Application Scenarios


Maize Nicosulfuron Pre-Formulated Mixtures

Isoxadifen-ethyl is the preferred safener for nicosulfuron-based post-emergence herbicide formulations targeting barnyard grass and large crabgrass in maize. The EC50 for nicosulfuron increases from 18.87–24.8 mg kg⁻¹ to 249.28–275.51 mg kg⁻¹ when co-applied with isoxadifen-ethyl, providing a >12-fold safety margin [1]. In contrast, mefenpyr-diethyl and fenchlorazole-ethyl fail to effectively protect maize from nicosulfuron injury, making isoxadifen-ethyl the evidence-based choice for this herbicide–crop pairing [2].

Waxy Maize Safener Selection

For waxy maize varieties with heightened herbicide sensitivity, isoxadifen-ethyl and cyprosulfamide are the only two commercial safeners proven to effectively reduce nicosulfuron injury, outperforming fenchlorazole-ethyl, cloquintocet-mexyl, and mefenpyr-diethyl [1]. Field trials confirmed that isoxadifen-ethyl co-application lowered phytotoxicity without reducing grain weight, enabling safe nicosulfuron use in specialty corn markets where crop value is high and injury risk cannot be tolerated [1].

Fenoxaprop-P-Ethyl Rice Weed Control

In rice systems using fenoxaprop-P-ethyl for Echinochloa crus-galli control, isoxadifen-ethyl provides proven crop safening without accelerating the evolution of herbicide resistance. Recurrent selection studies demonstrated that the resistance index after two generations of fenoxaprop + isoxadifen-ethyl selection was equivalent to fenoxaprop alone, confirming no incremental resistance risk [1]. However, procurement in rice markets should verify that the target weed population has not already developed safener-mediated resistance, as one biotype (SANTPAT-R) has been documented to survive >2208 g ha⁻¹ of fenoxaprop + isoxadifen-ethyl formulation due to GST-mediated metabolism induced by the safener [2].

Low Goss's Wilt Pressure Zone Deployment

In maize-growing regions with low endemic Goss's wilt (Clavibacter nebraskensis) pressure, isoxadifen-ethyl remains a viable safener choice. Field studies show that although isoxadifen-ethyl is associated with a +19% AUDPC increase for Goss's wilt severity, this does not translate to significant yield loss [1]. Procurement decisions for high-Goss's-wilt-risk regions should balance this disease association against the superior safening efficacy of isoxadifen-ethyl relative to alternative safeners, and consider cyprosulfamide as a potential substitute where disease pressure is prohibitive [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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